molecular formula C9H9N3O3 B2866938 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 29274-18-8

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2866938
CAS RN: 29274-18-8
M. Wt: 207.189
InChI Key: KCRIHOOVSNHMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 43024-61-9 . It has a molecular weight of 207.19 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthetic Methodologies : A foundational approach to synthesizing pyrazolo[4,3-d]pyrimidines involves starting from ethyl acylpyruvates and diethyl oxaloacetate, showcasing Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate's utility in constructing complex heterocyclic systems (Takei, Yasuda, & Takagaki, 1979). This highlights its role in synthesizing diverse pyrazolo-pyrimidine derivatives with varied functional groups.
  • Regioselective Synthesis : Another study demonstrates the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. This process involves a series of reactions including chlorination, reaction with amines, and hydrolysis, emphasizing the compound's versatility as a precursor in medicinal chemistry (Drev et al., 2014).

Potential Biological Activities

  • Antischistosomal Activity : Research into the antischistosomal activity of pyrazolo[1,5-a]pyrimidines, including derivatives synthesized from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates, reveals that some compounds exhibit significant in vitro efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis (Senga, Novinson, Wilson, & Robins, 1975).
  • Enzymic Activity Inhibition : Studies on 6-carbethoxy- and 6-ethoxy-3,7-disubstituted-pyrazolo[1,5-a]pyrimidines showcase their potential as inhibitors of adenosine cyclic 3',5'-phosphate phosphodiesterase, suggesting applications in developing therapies targeting various physiological processes (Springer, Scholten, O'Brien, Novinson, Miller, & Robins, 1982).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

Target of Action

The primary targets of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions

Biochemical Pathways

It has been suggested that tetrahydropyrazolo[1,5-a]pyrimidine can act as an adenine mimetic, binding to atp-binding sites of proteins . This suggests that this compound may have a similar effect, potentially influencing a wide range of biochemical pathways.

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may be orally bioavailable

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, these factors could include temperature, pH, and the presence of other chemicals. The compound is known to be stable at room temperature

properties

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSGPQQTUJWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.